Oleanolic Acid (Caryophyllin)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods. One common approach involves the extraction from plant sources such as Olea europaea (olive) leaves and fruit . The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound.
Industrial Production Methods: Industrial production of oleanolic acid often involves large-scale extraction from plant materials. The process includes steps like solvent extraction, filtration, and purification to obtain high-purity oleanolic acid . Advanced techniques such as ultrasound-assisted extraction and supercritical fluid extraction have been employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Oleanolic acid undergoes various chemical reactions, including:
Oxidation: Oleanolic acid can be oxidized to produce derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oleanolic acid derivatives with potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of numerous derivatives with enhanced biological activities.
Biology: Oleanolic acid exhibits significant antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is used in the development of hepatoprotective drugs and has shown promise in cancer therapy.
Mechanism of Action
Oleanolic acid exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in inflammation and oxidative stress.
Pathways Involved: Oleanolic acid modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Oleanolic acid is often compared with other pentacyclic triterpenoids, such as:
Ursolic Acid: Similar in structure and biological activity, ursolic acid also exhibits anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its antitumor and antiviral effects, betulinic acid shares structural similarities with oleanolic acid.
Glycyrrhetinic Acid: This compound, derived from licorice, has hepatoprotective and anti-inflammatory properties.
Uniqueness: Oleanolic acid is unique due to its wide distribution in nature and its diverse pharmacological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound in therapeutic applications .
Properties
IUPAC Name |
(4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-19-18(20(17-26)25(32)33)10-14-29(6)21(19)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19-,20-,22+,23-,24+,28+,29-,30-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMBRPPHGNFDX-HPPBOAITSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CCC5[C@H]4CC(C[C@H]5C(=O)O)(C)C)C)C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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